N-[4-(cyanomethyl)phenyl]-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(cyanomethyl)phenyl]-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide is a complex organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of a benzothiazole ring, a sulfonamide group, and a cyanomethylphenyl group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(cyanomethyl)phenyl]-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide can be achieved through multiple synthetic routes. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different reaction conditions . The reaction typically involves the use of solvents such as dimethylformamide and catalysts like dicyclohexyl carbodiimide and 4-N,N-dimethylaminopyridine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-(cyanomethyl)phenyl]-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide or cyanomethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, often involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzothiazole derivatives.
Scientific Research Applications
N-[4-(cyanomethyl)phenyl]-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide has several scientific research applications:
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Research explores its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of N-[4-(cyanomethyl)phenyl]-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors by binding to active sites or allosteric sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives and sulfonamide-containing molecules. Examples are:
- N-[4-(cyanomethyl)phenyl]-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide
- 2-Cyano-N-(4-nitrophenyl)acetamide
- 4,4’-Biphenyldiacetonitrile
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2-oxo-3H-1,3-benzothiazole-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S2/c16-8-7-10-1-3-11(4-2-10)18-23(20,21)12-5-6-13-14(9-12)22-15(19)17-13/h1-6,9,18H,7H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPGPVOGOLBNRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.